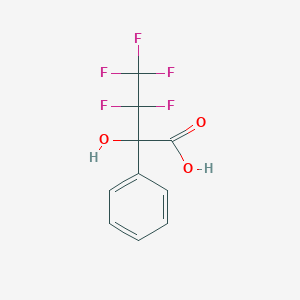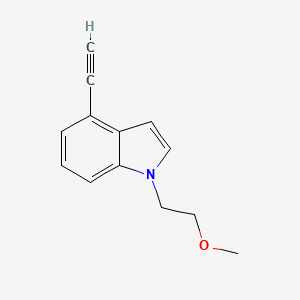![molecular formula C26H45NO6S B13713159 Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
Taurochenodeoxycholic-[2,2,4,4-d4] Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is a deuterated form of taurochenodeoxycholic acid, a bile acid formed in the liver by conjugation of chenodeoxycholic acid with taurine . This compound is used primarily in scientific research as an internal standard for the quantification of taurochenodeoxycholic acid by mass spectrometry .
Métodos De Preparación
The synthesis of Taurochenodeoxycholic-[2,2,4,4-d4] Acid involves the deuteration of taurochenodeoxycholic acidThe industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories for research purposes .
Análisis De Reacciones Químicas
Taurochenodeoxycholic-[2,2,4,4-d4] Acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur, particularly at the deuterated positions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantification of Bile Acids: It is used as an internal standard in mass spectrometry for the quantification of taurochenodeoxycholic acid and other bile acids.
Lipidomics Research: The compound is ideal for lipidomics research, helping to study the roles of lipids in biology and disease.
Disease Markers: It is used to study serum levels in patients with liver cirrhosis and other diseases, serving as a marker for disease progression.
Mecanismo De Acción
Taurochenodeoxycholic-[2,2,4,4-d4] Acid functions primarily as a bile acid, emulsifying lipids such as cholesterol in the bile. As a medication, it reduces cholesterol formation in the liver and increases bile secretion and discharge into the duodenum . The exact mechanism of action in inflammation and cancer therapy is still under investigation .
Comparación Con Compuestos Similares
Taurochenodeoxycholic-[2,2,4,4-d4] Acid is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Similar compounds include:
Taurochenodeoxycholic Acid: The non-deuterated form, used for similar purposes but without the benefits of deuteration.
Glycochenodeoxycholic Acid: Another bile acid used in similar research applications.
Taurocholic Acid: A related bile acid with different properties and applications.
These compounds share similar structures and functions but differ in their specific applications and benefits in research.
Propiedades
Fórmula molecular |
C26H45NO6S |
|---|---|
Peso molecular |
503.7 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1/i8D2,14D2 |
Clave InChI |
BHTRKEVKTKCXOH-GLYOETPHSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)[2H] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
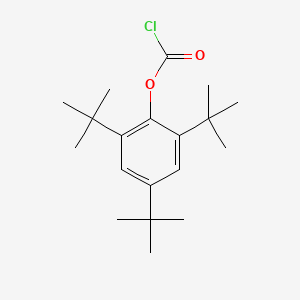
![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
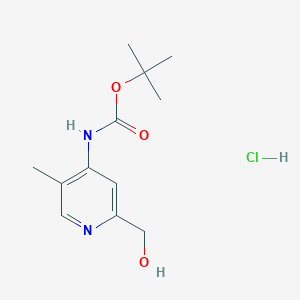


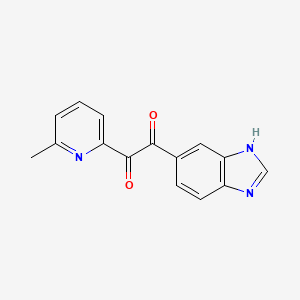
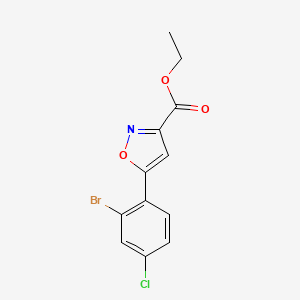
![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
